molecular formula C27H34ClN4O9Pt-2 B12384986 Antitumor agent-125

Antitumor agent-125

Cat. No.: B12384986
M. Wt: 789.1 g/mol
InChI Key: BPFNJUAPFGGEOL-AYNJSPGBSA-M
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Description

Antitumor agent-125 is a novel platinum(IV) prodrug designed to combat cancer by inducing cell death through various mechanisms. This compound is particularly notable for its ability to activate the mitochondrion-dependent apoptosis pathway and induce ferroptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-125 involves a multi-step process. The initial step typically includes the formation of a platinum(IV) complex, followed by the introduction of specific ligands to enhance its antitumor properties. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Antitumor agent-125 undergoes several types of chemical reactions, including:

    Oxidation: The platinum(IV) center can be reduced to platinum(II), which is the active form that interacts with DNA.

    Substitution: Ligands attached to the platinum center can be substituted with other molecules, enhancing its reactivity and specificity towards cancer cells.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

    Substitution: Chloride ions or other nucleophiles in aqueous or organic solvents.

Major Products Formed: The major products formed from these reactions include various platinum(II) complexes that interact with DNA, leading to the formation of DNA adducts and subsequent cell death .

Scientific Research Applications

Antitumor agent-125 has a wide range of scientific research applications:

Mechanism of Action

Antitumor agent-125 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

    Cisplatin: A widely used platinum-based chemotherapy drug.

    Carboplatin: Another platinum-based drug with a similar mechanism of action.

    Oxaliplatin: Known for its effectiveness against colorectal cancer.

Uniqueness of Antitumor Agent-125: this compound is unique due to its ability to induce ferroptosis, a form of cell death not commonly triggered by other platinum-based drugs. This makes it a promising candidate for overcoming resistance to traditional chemotherapy .

Properties

Molecular Formula

C27H34ClN4O9Pt-2

Molecular Weight

789.1 g/mol

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;chloroplatinum;2-[2-methoxy-5-[(E)-3-(3,5,6-trimethylpyrazin-2-yl)prop-2-enoyl]phenoxy]acetic acid;oxalic acid

InChI

InChI=1S/C19H20N2O5.C6H12N2.C2H2O4.ClH.Pt/c1-11-12(2)21-15(13(3)20-11)6-7-16(22)14-5-8-17(25-4)18(9-14)26-10-19(23)24;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h5-9H,10H2,1-4H3,(H,23,24);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b7-6+;;;;/t;5-,6-;;;/m.1.../s1

InChI Key

BPFNJUAPFGGEOL-AYNJSPGBSA-M

Isomeric SMILES

CC1=C(N=C(C(=N1)C)/C=C/C(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt]

Canonical SMILES

CC1=C(N=C(C(=N1)C)C=CC(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt]

Origin of Product

United States

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